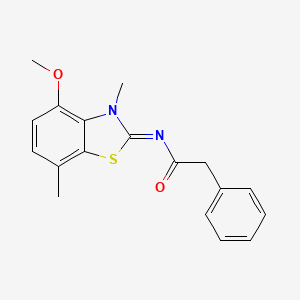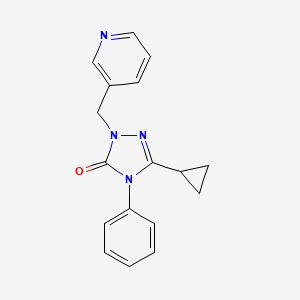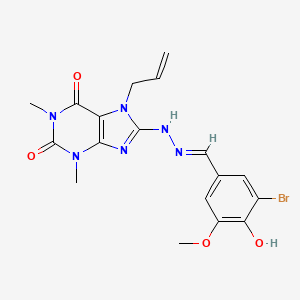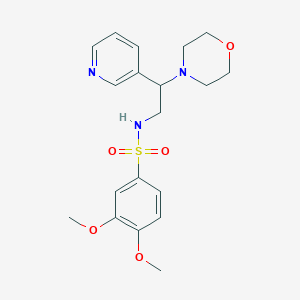![molecular formula C19H21ClN2O2S B2826846 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 1005305-81-6](/img/structure/B2826846.png)
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a propanamide derivative with a thiophene and a quinoline group. Propanamides are amides derived from propanoic acid, and they often exhibit various biological activities . Thiophene is a five-membered heterocyclic compound containing sulfur . Quinolines are aromatic compounds that are structurally similar to benzene and pyridine .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Thiophene rings can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Propanamides, thiophenes, and quinolines each have their own typical properties .
Applications De Recherche Scientifique
Quinoline Derivatives in Cancer Research
Quinoline derivatives have been widely studied for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities, including effective anticancer activity. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, facilitating their exploration as inhibitors of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer drug development (Solomon & Lee, 2011).
Fluorescent Chemosensors
Quinoline-based compounds, due to their structural properties, have been developed as fluorescent chemosensors for metal ions in aqueous media. A study highlights the synthesis of a quinoline derivative acting as a remarkable "off-on fluorescence type" chemosensor for Zn2+. This sensor showed significant fluorescence enhancement upon Zn2+ binding, demonstrating its potential for detecting and quantifying Zn2+ in water samples, with clear distinction from Cd2+ (Kim et al., 2016).
Heterocyclic Quinone Methides
Research into the reactions of heterocyclic quinone methides derived from quinoline precursors has contributed to the synthesis of novel organic compounds. These studies explore the potential of quinoline derivatives in creating complex molecules through reactions such as dimerization and Diels-Alder cycloadditions, which are pivotal in organic synthesis and medicinal chemistry (Chauncey & Grundon, 1990).
Synthesis of Thieno[2,3-c]quinolines
The synthesis of thieno[2,3-c]quinolines and related compounds involves intricate chemical reactions that yield structurally complex and biologically active molecules. These synthetic routes and the unique properties of the resulting compounds highlight the significant role of quinoline and thiophene derivatives in the development of new materials and pharmaceuticals (Nowacki & Wojciechowski, 2017).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-19(2,12-20)18(24)21-14-7-8-15-13(11-14)5-3-9-22(15)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRWWYPJYVVMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2826763.png)
![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)



![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2826774.png)




![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

